2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
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Overview
Description
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable keto ester, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its analgesic and anti-inflammatory properties.
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent used in the treatment of pain and inflammation.
Uniqueness
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone stands out due to its unique combination of a pyridazinone core with a phenylpiperazine and thienyl group. This structural arrangement imparts distinct biological activities and potential therapeutic applications that differentiate it from other pyridazinone derivatives .
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOSKYSUZBTOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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